molecular formula C12H19NO3 B1474193 (2R)-2-[(2,4-Dimethoxybenzyl)amino]propan-1-ol CAS No. 1604272-60-7

(2R)-2-[(2,4-Dimethoxybenzyl)amino]propan-1-ol

Cat. No. B1474193
M. Wt: 225.28 g/mol
InChI Key: QDLHOOXNJBAXCD-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-[(2,4-Dimethoxybenzyl)amino]propan-1-ol, also known as 2-Dimethylaminopropanol (DMAP), is an organic compound with a wide variety of applications in scientific research. It is used as a catalyst for the synthesis of various organic molecules, as a reagent for the synthesis of amines and alcohols, and as a tool for the study of enzymatic reactions. DMAP is also used in the study of biochemical and physiological effects, as well as in the development of new drugs. In

Scientific Research Applications

DMAP is widely used in scientific research due to its versatility and wide range of applications. It is used as a catalyst in the synthesis of various organic molecules, such as amines, alcohols, and carboxylic acids. It is also used as a reagent in the synthesis of amines and alcohols. In addition, DMAP is used as a tool to study enzymatic reactions, as well as biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of DMAP is based on its ability to act as a nucleophile. It is able to react with electrophiles, such as carboxylic acids, to form amides. In addition, DMAP is able to react with alcohols to form ethers. This mechanism of action allows DMAP to be used in the synthesis of a wide variety of organic molecules.

Biochemical And Physiological Effects

The biochemical and physiological effects of DMAP are not well understood. However, it has been suggested that DMAP may have some antioxidant activity, as well as some anti-inflammatory and antifungal properties. In addition, DMAP has been shown to have some inhibitory effects on enzymes involved in the metabolism of drugs, such as cytochrome P450.

Advantages And Limitations For Lab Experiments

The use of DMAP in laboratory experiments has several advantages. It is a relatively inexpensive and readily available reagent, and it is also easy to use. In addition, it is a mild reagent and does not produce toxic by-products. However, there are some limitations to the use of DMAP in laboratory experiments. For example, it can be difficult to remove the DMAP from the reaction mixture, and it is also not very soluble in water.

Future Directions

There are several potential future directions for the use of DMAP in scientific research. One potential direction is the development of new drugs based on the biochemical and physiological effects of DMAP. Another potential direction is the development of new methods for the synthesis of organic molecules using DMAP as a catalyst. In addition, further research into the mechanism of action of DMAP could lead to the development of new enzymatic reactions. Finally, the use of DMAP in the study of biochemical and physiological effects could lead to the development of new therapeutic agents.

properties

IUPAC Name

(2R)-2-[(2,4-dimethoxyphenyl)methylamino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-9(8-14)13-7-10-4-5-11(15-2)6-12(10)16-3/h4-6,9,13-14H,7-8H2,1-3H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLHOOXNJBAXCD-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NCC1=C(C=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)NCC1=C(C=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-[(2,4-Dimethoxybenzyl)amino]propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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